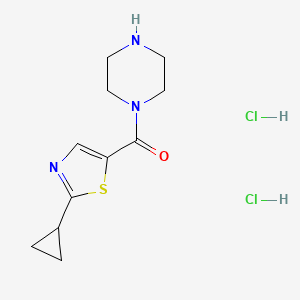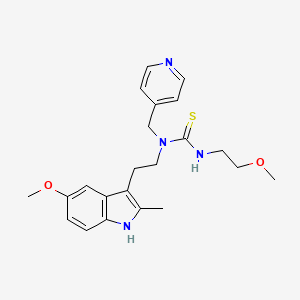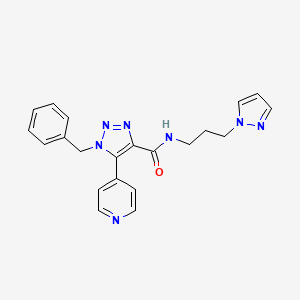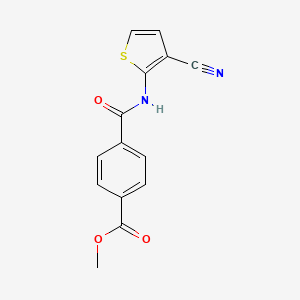
(2-Cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone;dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3OS and its molecular weight is 310.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Clinical Application
Research on arylpiperazine derivatives, such as pyrimidinylpiperazine (buspirone), chlorophenylpiperazine derivatives (nefazodone, trazodone), aripiprazole, and benzisothiazolyl derivatives (perospirone, ziprasidone), points to their extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites, noted for their serotonin receptor-related effects, underline the potential therapeutic applications of compounds with similar structures, including those with thiazolyl-piperazine configurations (Caccia, 2007).
DNA Binding and Antimicrobial Activities
Hoechst 33258 and its analogues, known for strong binding to the minor groove of double-stranded B-DNA, illustrate the potential use of structurally similar compounds in cellular biology, including chromosome and nuclear staining. The diverse applications of Hoechst derivatives in biological research suggest potential areas of exploration for compounds with the thiazolyl-piperazine structure (Issar & Kakkar, 2013).
Anti-mycobacterial Activity
The utility of piperazine as a core in molecules against Mycobacterium tuberculosis (MTB), including against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, showcases the relevance of exploring piperazine-based compounds for anti-mycobacterial applications. This indicates a potential research avenue for thiazolyl-piperazine derivatives in addressing tuberculosis and related bacterial infections (Girase et al., 2020).
Therapeutic and Drug Development Potential
The wide-ranging therapeutic applications of piperazine derivatives in drug development, highlighted across various studies, underline the significance of exploring compounds with similar structures, such as "(2-Cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone dihydrochloride," for their potential pharmacological benefits. The modifications in the piperazine nucleus and related structures demonstrate high efficacy, potency, and reduced toxicity, indicating a promising area for drug discovery and development (Rathi et al., 2016).
Propiedades
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS.2ClH/c15-11(14-5-3-12-4-6-14)9-7-13-10(16-9)8-1-2-8;;/h7-8,12H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWPBODIGRJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)C(=O)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)




![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)
![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
